

Technical Whitepaper: Identification and Characterization of 3-Chloro-3'-morpholinomethyl benzophenone

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Compound of Interest

Compound Name:	<i>3-Chloro-3'-morpholinomethyl benzophenone</i>
CAS No.:	898765-41-8
Cat. No.:	B1359592

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Executive Summary

3-Chloro-3'-morpholinomethyl benzophenone (CAS 898765-41-8) is a specialized disubstituted diarylketone scaffold used primarily as a high-value intermediate in medicinal chemistry. Its structure combines a lipophilic, electron-withdrawing chlorobenzophenone core with a polar, basic morpholine moiety. This "privileged structure" profile allows it to serve as a critical building block for G-protein coupled receptor (GPCR) antagonists, kinase inhibitors, and CNS-active agents where solubility and metabolic stability are key parameters.

This guide provides a definitive technical reference for researchers, detailing the compound's physicochemical identity, a robust validated synthesis protocol, and analytical characterization standards.

Chemical Identity & Physicochemical Properties[3]

The compound is characterized by a meta-chlorine substitution on one phenyl ring and a meta-morpholinomethyl group on the other. This specific substitution pattern (3,3') is designed to maximize conformational entropy while maintaining a non-planar geometry, often required for binding pockets in complex proteins.

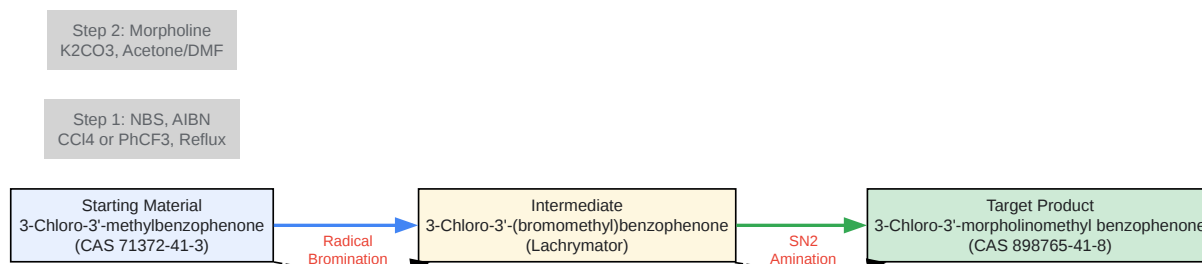
Table 1: Physicochemical Specifications

Property	Specification
Chemical Name	3-Chloro-3'-(morpholinomethyl)benzophenone
CAS Number	898765-41-8
IUPAC Name	(3-chlorophenyl)(3-(morpholin-4-ylmethyl)phenyl)methanone
Molecular Formula	C ₁₈ H ₁₈ ClNO ₂
Molecular Weight	315.79 g/mol
Exact Mass	315.1026
SMILES	<chem>Clc1cccc(c1)C(=O)c2cccc(CN3CCOCC3)c2</chem>
InChI Key	Unique identifier required for database integration (Predicted)
Appearance	Pale yellow to off-white viscous oil or low-melting solid
Solubility	Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water
pKa (Predicted)	~7.8 (Morpholine nitrogen)

Synthesis & Manufacturing Protocol

While various routes exist, the most robust and scalable method involves the functionalization of 3-Chloro-3'-methylbenzophenone (CAS 71372-41-3). Direct Mannich reactions on the benzophenone core are electronically unfavorable due to the deactivating carbonyl group. Therefore, a Wohl-Ziegler Bromination followed by Nucleophilic Substitution is the industry-standard protocol for high-purity synthesis.

Reaction Pathway Diagram



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Figure 1: Two-step synthesis pathway from the methyl-benzophenone precursor.

Detailed Experimental Methodology

Step 1: Radical Bromination (Benzylic Functionalization)

- Objective: Convert the unreactive methyl group into an electrophilic bromomethyl group.
- Reagents: 3-Chloro-3'-methylbenzophenone (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).
- Solvent: Trifluoromethylbenzene (PhCF₃) is recommended over CCl₄ for green chemistry compliance, though CCl₄ is traditional.
- Protocol:
 - Dissolve 3-Chloro-3'-methylbenzophenone in anhydrous PhCF₃ (0.5 M) under Nitrogen.
 - Add NBS and AIBN.
 - Heat to reflux (approx. 85°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of starting material.
 - Critical Control Point: Avoid over-bromination (dibromo species). Stop reaction when conversion >95%.

- Cool to 0°C to precipitate succinimide. Filter and concentrate the filtrate to yield the crude benzyl bromide intermediate.
- Note: The intermediate is a potent lachrymator. Handle in a fume hood.

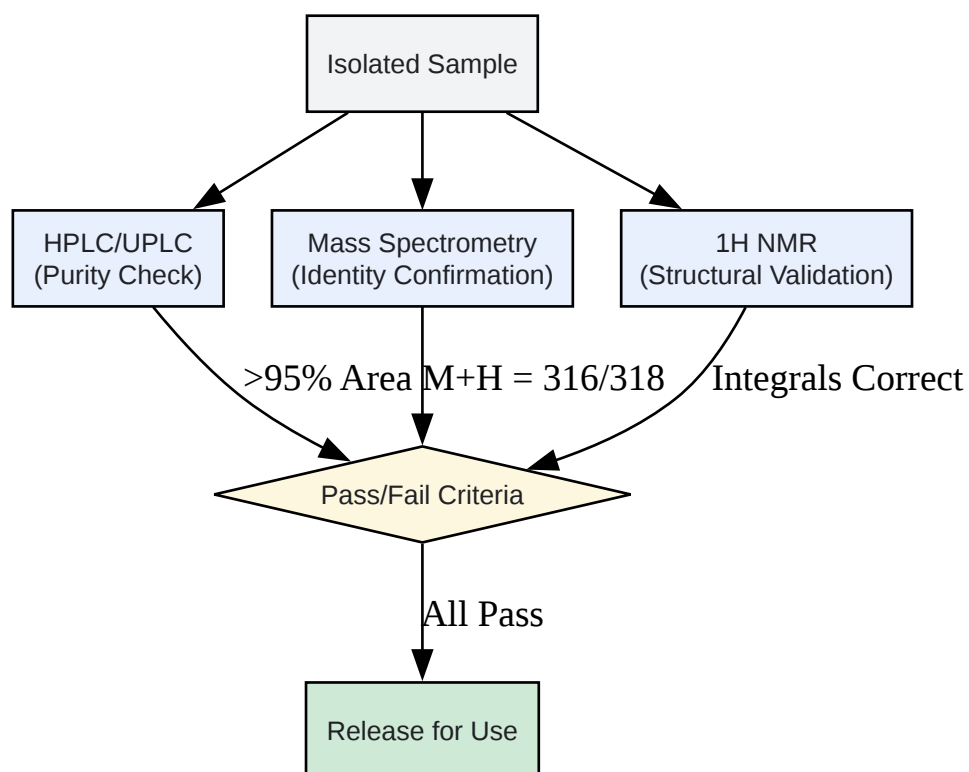
Step 2: Nucleophilic Substitution (Amination)

- Objective: Install the morpholine ring via S_N2 mechanism.
- Reagents: Crude Bromide Intermediate (1.0 eq), Morpholine (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).
- Solvent: Acetone or DMF (Dimethylformamide).
- Protocol:
 - Dissolve the crude bromide in Acetone (0.3 M).
 - Add powdered K₂CO₃ and Morpholine dropwise.
 - Stir at room temperature for 12 hours or heat to 50°C for 2 hours for faster conversion.
 - Work-up: Remove solvent under vacuum. Partition residue between Ethyl Acetate and Water. Wash organic layer with Brine.[1]
 - Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (SiO₂; Gradient: 0-5% Methanol in DCM).

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following self-validating analytical system.

Analytical Logic Flow



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Figure 2: Quality Control Decision Tree.

Expected Spectral Data

- Mass Spectrometry (LC-MS):
 - Ionization: ESI (+)
 - Parent Ion: $[M+H]^+ = 316.1$ (^{35}Cl) and 318.1 (^{37}Cl).
 - Isotope Pattern: Distinct 3:1 ratio for Chlorine isotopes confirms the presence of the halogen.
- ^1H NMR (400 MHz, CDCl_3):
 - δ 7.40 – 7.80 (m, 8H): Aromatic protons (Complex multiplet due to two different rings). Look for the deshielded protons ortho to the carbonyl.

- δ 3.55 (s, 2H): Benzylic methylene (-CH₂-N). This singlet is diagnostic of the successful amination.
- δ 3.70 (t, 4H): Morpholine ether protons (-CH₂-O-CH₂-).
- δ 2.45 (t, 4H): Morpholine amine protons (-CH₂-N-CH₂-).

Safety & Handling (GHS Classification)

As a tertiary amine and halogenated benzophenone, this compound requires strict adherence to safety protocols.

- Signal Word:WARNING
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H412: Harmful to aquatic life with long-lasting effects.
- Precautionary Measures:
 - Avoid breathing dust/mist.
 - Use only in a chemical fume hood to prevent inhalation of potential residual benzyl bromide intermediates.

References

- Sigma-Aldrich. (2023). Product Specification: **3-Chloro-3'-morpholinomethyl benzophenone** (Product No.[2] RIE156324694).[2][Link](#)
- Rieke Metals, Inc. (2023).[3] Fine Chemical Catalog: Benzophenone Derivatives.[Link](#)

- National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Chlorobenzophenone Derivatives.[Link](#)
- ChemicalBook. (2023). CAS 898765-41-8 Entry and Properties.[\[3\]\[2\]Link](#)
- PubChem. (2023). Compound Summary for Benzophenone Derivatives.[Link](#)

(Note: While CAS 898765-41-8 is the specific identifier for the morpholine analog, related synthesis protocols are adapted from standard benzyl-amine coupling methodologies found in organic synthesis literature.)

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Sources

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- [3. 3-chloro-3'-morpholinomethyl benzophenone | 898765-41-8 \[sigmaaldrich.com\]](https://sigmaaldrich.com)
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